![molecular formula C6H14N2O2 B13588462 N-[2-(Dimethylamino)ethyl]glycine CAS No. 933720-00-4](/img/structure/B13588462.png)
N-[2-(Dimethylamino)ethyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]glycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the ethyl side chain of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]glycine can be achieved through several methods. One common approach involves the alkylation of glycine using dimethylamine and ethyl bromide under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Dimethylamine is added to the solution, followed by the slow addition of ethyl bromide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then extracted using an organic solvent and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(Dimethylamino)ethyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(Dimethylamino)ethyl]glycine is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid behavior in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Poly[2-(dimethylamino)ethyl methacrylate]: Utilized in the synthesis of stimuli-responsive polymers.
N,N-Dimethylglycine: A related compound with similar structural features but different applications.
Uniqueness: N-[2-(Dimethylamino)ethyl]glycine stands out due to its specific combination of functional groups, which confer unique reactivity and versatility
Propiedades
Número CAS |
933720-00-4 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-7-5-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
UHNLLJODJTUSBJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


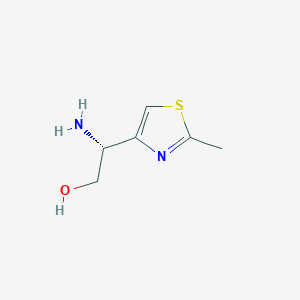
![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
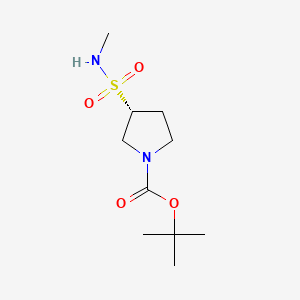
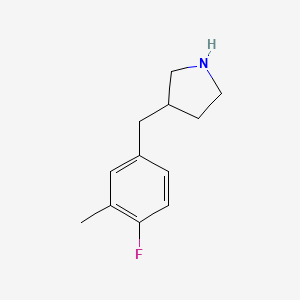
amine](/img/structure/B13588403.png)

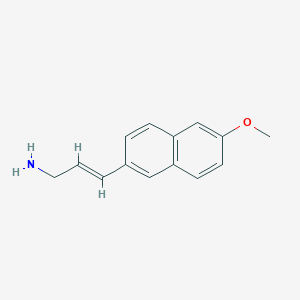
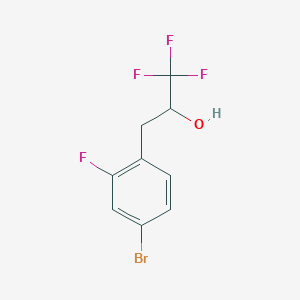


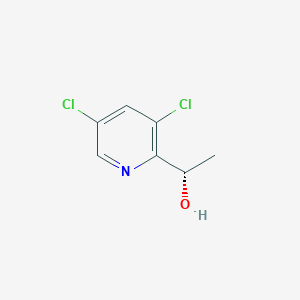

![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)
